molecular formula C14H10ClF2NO2 B1321218 Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate CAS No. 745833-19-6

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate

Cat. No.: B1321218
CAS No.: 745833-19-6
M. Wt: 297.68 g/mol
InChI Key: JPJLYIZLSBBOKF-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate (CAS No. 745833-19-6) is a substituted pyridine derivative belonging to the class of halogenated heterocyclic compounds. Its systematic IUPAC name is ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate , reflecting its structural features:

  • A pyridine core substituted at the 2-position with a 2,4-difluorophenyl group.
  • A 6-chloro substituent on the pyridine ring.
  • An ethyl ester functional group at the 3-position.

The compound falls under the broader category of nicotinic acid derivatives, which are characterized by a pyridine ring with carboxylate or ester functionalities. Its molecular formula, C₁₄H₁₀ClF₂NO₂ , and molecular weight of 297.68 g/mol , align with its role as a mid-sized heterocyclic molecule optimized for synthetic versatility.

Table 1: Key Nomenclature and Classification

Property Description
IUPAC Name Ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate
Common Synonyms 6-Chloro-2-(2,4-difluorophenyl)nicotinic acid ethyl ester; MFCD08460994
Chemical Class Halogenated pyridinecarboxylate
Related Scaffolds Nicotinic acid, picolinic acid, isonicotinic acid

Historical Context in Pyridine Chemistry Research

The synthesis and functionalization of pyridine derivatives have been central to organic chemistry since the 19th century. Pyridine itself was first isolated from coal tar in 1849 by Thomas Anderson, but its functionalization with halogen and aryl groups became a focus in the 20th century with the advent of transition-metal catalysis and electrophilic substitution strategies.

This compound exemplifies modern advancements in regioselective pyridine substitution , a challenge historically addressed by methods such as the Hantzsch synthesis (1881) and Chichibabin reaction (1924). The compound’s synthesis, as described in patent CN104402814A, involves a one-pot reaction between 2-chloronicotinyl chloride and 2,4-difluoroaniline, leveraging iron(III) chloride as a catalyst. This method reflects the shift toward atom-efficient, multi-component reactions in heterocyclic chemistry.

The introduction of fluorine and chlorine substituents aligns with the broader trend in medicinal chemistry to enhance metabolic stability and binding affinity in drug candidates. Fluorinated pyridines, in particular, gained prominence in the 1990s with the development of fluoroquinolone antibiotics and agrochemicals.

Basic Identification Parameters

This compound is characterized by the following physicochemical and spectroscopic properties:

Table 2: Identification Parameters

Parameter Value or Description
Molecular Formula C₁₄H₁₀ClF₂NO₂
Molecular Weight 297.68 g/mol
CAS Registry Number 745833-19-6
MDL Number MFCD08460994
XLogP3 ~3.5 (estimated)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Topological Polar Surface Area 55.8 Ų

Spectroscopic Data :

  • ¹H NMR : Expected signals include a triplet for the ethyl ester (–OCH₂CH₃, δ ~1.3–1.5 ppm), a quartet for the methylene group (δ ~4.3–4.5 ppm), and aromatic protons from the pyridine and difluorophenyl groups (δ ~7.0–8.5 ppm).
  • IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (C=O ester stretch) and ~1550 cm⁻¹ (C-F stretch).

Solubility : The compound is sparingly soluble in water but soluble in polar organic solvents like dichloromethane and dimethylformamide.

Significance in Heterocyclic Chemistry Research

This compound serves as a critical intermediate in the synthesis of bioactive molecules and functional materials. Its significance arises from three key features:

  • Halogenated Aromatic System :

    • The 2,4-difluorophenyl group enhances electron-withdrawing effects, directing electrophilic substitution to specific pyridine positions.
    • The 6-chloro substituent stabilizes the pyridine ring against oxidative degradation, a property exploited in agrochemicals like neonicotinoid insecticides.
  • Ester Functionality :

    • The ethyl ester acts as a protecting group, enabling downstream hydrolysis to carboxylic acids for further derivatization. This is pivotal in synthesizing nicotinamide analogs, which are vitamin B3 derivatives with applications in redox biochemistry.
  • Applications in Medicinal Chemistry :

    • The compound is a precursor to JMJD5 inhibitors , which target 2-oxoglutarate-dependent oxygenases involved in epigenetic regulation.
    • Its scaffold has been used in PET radioligands for imaging neuroinflammation markers like the translocator protein (TSPO).

Table 3: Research Applications of the Compound

Application Area Role of the Compound Reference
Enzyme Inhibition JMJD5 inhibitor scaffold for cancer research
Neuroimaging Intermediate in TSPO-targeted PET tracer synthesis
Agrochemical Synthesis Building block for neonicotinoid insecticides
Material Science Ligand for transition-metal catalysts

Properties

IUPAC Name

ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO2/c1-2-20-14(19)10-5-6-12(15)18-13(10)9-4-3-8(16)7-11(9)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJLYIZLSBBOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610414
Record name Ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate
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Molecular Weight

297.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745833-19-6
Record name Ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate typically involves the reaction of 2,4-difluoroaniline with ethyl 6-chloronicotinate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound is studied for its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate involves its interaction with specific molecular targets. The difluorophenyl group and the chloronicotinate moiety allow the compound to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate with analogous compounds, focusing on structural variations, physicochemical properties, and inferred applications.

Methyl 6-chloro-2-(4-fluorophenyl)nicotinate (CAS 745833-06-1)

  • Molecular Formula: C₁₃H₉ClFNO₂
  • Molecular Weight : 269.67 g/mol
  • Key Differences: Ester Group: Methyl (vs. Substituent Position: Single fluorine at the 4-position of the phenyl ring (vs. 2,4-difluoro), diminishing electron-withdrawing effects and steric bulk .
  • Inferred Implications: The methyl ester may offer lower solubility in hydrophobic environments compared to the ethyl variant. The mono-fluoro substitution could reduce binding affinity in target proteins where di-fluoro groups enhance interactions.

Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate (CAS 100278-33-9)

  • Molecular Formula : C₂₂H₁₈ClN₃O₂
  • Molecular Weight : 391.86 g/mol
  • Key Differences: Additional Substituents: A 5-cyano group and a 6-(4-chlorobenzyl)amino moiety introduce polar and bulky groups. Core Structure: Retains the ethyl nicotinate backbone but with phenyl at position 2 (vs. 2,4-difluorophenyl) .
  • The 4-chlorobenzylamino side chain could facilitate interactions with hydrophobic pockets in enzymes or receptors, suggesting utility in kinase inhibitor design.

Ethyl 5-cyano-6-(2,4-dichlorophenoxy)-2-phenylnicotinate (CAS 306980-18-7)

  • Molecular Formula : C₂₁H₁₄Cl₂N₂O₃
  • Molecular Weight : 413.25 g/mol
  • Key Differences: Substituents: A 2,4-dichlorophenoxy group at position 6 and a 5-cyano group. Aromatic System: Phenoxy linkage (vs. direct phenyl attachment) introduces oxygen, altering electronic distribution .
  • Dichloro substitution enhances lipophilicity and steric hindrance, which may influence bioavailability and metabolic clearance.

Research Implications and Limitations

  • Structural Trends : Fluorine and chlorine substituents are common in medicinal chemistry for tuning lipophilicity and metabolic stability. Ethyl esters generally provide a balance between solubility and bioavailability compared to methyl analogs.
  • Gaps in Evidence : Direct biological data (e.g., IC₅₀ values, pharmacokinetics) are absent for the target compound. Its role as an intermediate is inferred from structurally related patented compounds (e.g., p38 MAP kinase inhibitors in –2) .

Biological Activity

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and applications based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₀ClF₂NO₂
  • Molecular Weight : 297.68 g/mol
  • CAS Number : 745833-19-6
  • Appearance : White crystalline solid

The compound features a pyridine ring substituted with a difluorophenyl group and a chloronicotinate moiety, which contributes to its unique chemical properties and biological activities.

Synthesis

This compound is synthesized through the reaction of 2,4-difluoroaniline with ethyl 6-chloronicotinate in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). The reaction typically involves heating to facilitate product formation.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various microbial strains, showing effectiveness that could lead to the development of new antimicrobial agents.

Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. It modulates biological pathways associated with cancer progression and shows promise in inhibiting tumor growth. The presence of fluorine enhances its pharmacokinetic properties, making it a candidate for further drug development .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It interacts with specific molecular targets involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

The mechanism of action involves interaction with various biological targets, including enzymes and receptors. The difluorophenyl and chloronicotinate groups facilitate binding, leading to modulation of enzymatic activity and receptor signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl NicotinateC₉H₁₁N₃O₂Simple nicotinic structure without fluorine
6-Chloro-2-pyridinecarboxylic AcidC₇H₆ClNO₂Lacks ethyl and difluoro substituents
2-(2,4-Difluorophenyl)nicotinic AcidC₁₂H₈F₂N₂O₂Similar aromatic substitution but no chlorine

This compound stands out due to its combination of both chlorinated and fluorinated substituents on the pyridine ring, enhancing its biological activity compared to simpler analogs.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound significantly inhibited bacterial growth in various strains. This suggests potential applications in developing new antibiotics .
  • Cancer Research : A study focused on the compound's effect on cancer cell lines showed a reduction in cell viability, indicating its potential as an anticancer therapeutic agent. Further investigations are needed to elucidate the specific pathways affected .
  • Inflammation Models : Preclinical models have shown that administration of this compound reduces markers of inflammation in animal models, supporting its use in treating inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, and how can reaction yields be maximized?

Methodological Answer: The compound can be synthesized via a multi-step pathway involving enamine formation and cyclization. For example, ethyl 2,6-dichloro-5-fluoronicotinylacetate reacts with ethyl orthoformate in acetic anhydride under reflux, followed by coupling with 2,4-difluoroaniline in methylene chloride to form an enaminoketo ester intermediate. Subsequent cyclization with sodium hydride in THF yields the target compound . Key variables affecting yield include:

  • Temperature control during cyclization (optimal range: 60–70°C).
  • Stoichiometric ratio of sodium hydride to intermediate (1.2–1.5 eq).
  • Purity of starting materials (≥98% recommended).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for resolving fluorine environments (e.g., 2,4-difluorophenyl substituents). 13C^{13}\text{C} NMR identifies carbonyl (C=O) and ester (C-O) groups.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 312.04 for C14_{14}H10_{10}ClF2_2NO2_2) and fragmentation patterns .
  • X-ray Crystallography : Resolves steric effects of the chloronicotinate and difluorophenyl groups, with bond angles critical for understanding reactivity .

Q. What safety protocols are recommended for handling and disposing of this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, fume hood) to avoid inhalation/contact. The compound’s chlorinated and fluorinated moieties may exhibit toxicity (H303+H313+H333 warnings) .
  • Waste Disposal : Separate halogenated waste and neutralize with alkaline solutions (e.g., 10% NaOH) before incineration by certified facilities to prevent environmental release of Cl/F byproducts .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations explain the electronic structure and reactivity of this compound?

Methodological Answer: Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms are critical for modeling the electron-deficient pyridine ring and fluorine substituents. Key findings:

  • The 6-chloro group reduces electron density at the pyridine N-atom (Mulliken charge: −0.32 e), enhancing electrophilic substitution at the 3-position.
  • Fluorine atoms induce para-directing effects in the difluorophenyl ring, confirmed by HOMO-LUMO gaps (~4.8 eV) .

Table 1: DFT Functional Performance for Electronic Properties

FunctionalAvg. Error (kcal/mol)HOMO-LUMO Gap (eV)
B3LYP2.44.8
LSDA5.15.2
PBE4.75.0

Q. What role does this compound play in synthesizing kinase inhibitors or anti-inflammatory agents?

Methodological Answer: The ester moiety serves as a prodrug precursor. For example, hydrolysis under acidic conditions yields carboxylic acid derivatives (e.g., 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid), which are intermediates in p38 MAP kinase inhibitors. Key steps:

  • Hydrolysis with 6M HCl at 80°C for 12 hours.
  • Purification via recrystallization (ethanol/water, 70:30 v/v) to achieve ≥95% purity .

Q. How can mechanistic studies resolve contradictions in cyclization efficiency during synthesis?

Methodological Answer: Conflicting reports on cyclization yields (40–75%) may arise from:

  • Base Sensitivity : Sodium hydride vs. potassium tert-butoxide (latter reduces side reactions).
  • Solvent Effects : THF vs. DMF (higher polarity in DMF stabilizes intermediates but lowers selectivity).
  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR to optimize time (4–6 hours) and minimize decomposition .

Q. What stability challenges arise under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Degrades at pH < 2 (ester hydrolysis) or pH > 10 (dehalogenation).
  • Thermal Stability : Decomposes above 150°C (TGA 5% weight loss at 152°C).
  • Storage : Store at −20°C under inert gas (N2_2) to prevent oxidation .

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